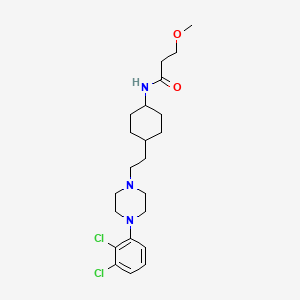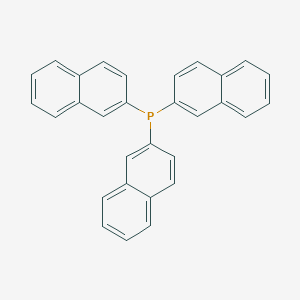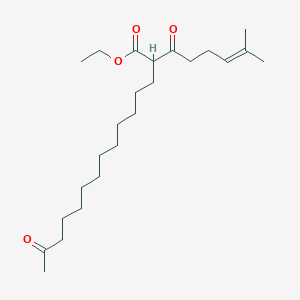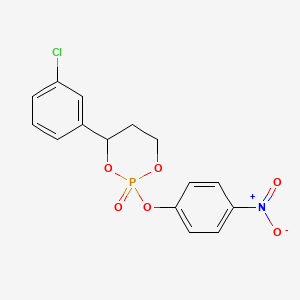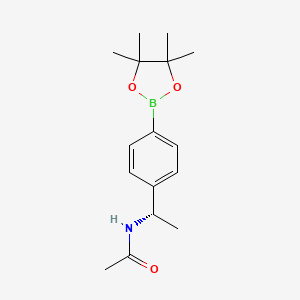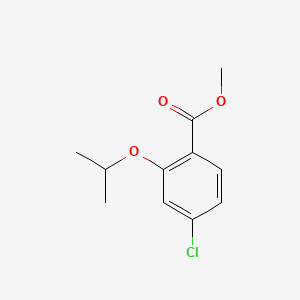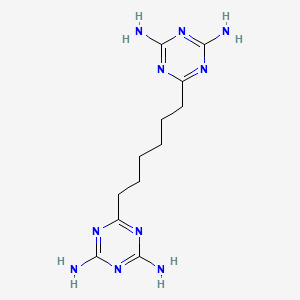
6,6'-(Hexane-1,6-diyl)di(1,3,5-triazine-2,4-diamine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazine-2,4-diamine,6,6’-(1,6-hexanediyl)bis- is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring. This specific compound is characterized by the presence of two triazine rings connected by a hexanediyl linker. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine,6,6’-(1,6-hexanediyl)bis- typically involves the reaction of cyanuric chloride with hexamethylenediamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the amine groups of hexamethylenediamine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4-diamine,6,6’-(1,6-hexanediyl)bis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Triethylamine in dichloromethane.
Major Products Formed
Oxidation: Oxidized derivatives of the triazine rings.
Reduction: Reduced forms of the triazine rings.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
1,3,5-Triazine-2,4-diamine,6,6’-(1,6-hexanediyl)bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems and as a scaffold for the development of new pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and coatings due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4-diamine,6,6’-(1,6-hexanediyl)bis- involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to the inhibition of their activity. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action, particularly in industrial applications where it is used as a chelating agent.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4-diamine, 6-phenyl-: Similar structure but with a phenyl group instead of a hexanediyl linker.
1,3,5-Triazine-2,4-diamine, 6-chloro-: Contains a chlorine atom instead of the hexanediyl linker.
Propazine: A triazine derivative used as a herbicide.
Simazine: Another triazine-based herbicide.
Uniqueness
1,3,5-Triazine-2,4-diamine,6,6’-(1,6-hexanediyl)bis- is unique due to its hexanediyl linker, which imparts specific properties such as increased flexibility and reactivity compared to other triazine derivatives. This makes it particularly useful in applications requiring a balance of stability and reactivity.
Properties
CAS No. |
4128-88-5 |
|---|---|
Molecular Formula |
C12H20N10 |
Molecular Weight |
304.36 g/mol |
IUPAC Name |
6-[6-(4,6-diamino-1,3,5-triazin-2-yl)hexyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C12H20N10/c13-9-17-7(18-10(14)21-9)5-3-1-2-4-6-8-19-11(15)22-12(16)20-8/h1-6H2,(H4,13,14,17,18,21)(H4,15,16,19,20,22) |
InChI Key |
HUZWIJUJSFPDSD-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC1=NC(=NC(=N1)N)N)CCC2=NC(=NC(=N2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



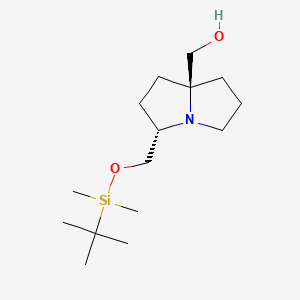
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B14081683.png)
![1-{2-[(2-chlorophenyl)amino]ethyl}-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14081690.png)
